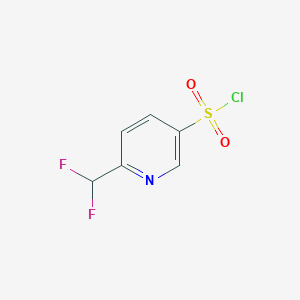
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(difluoromethyl)-3-iodobenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise control of reactant concentrations, temperature, and pressure.
Análisis De Reacciones Químicas
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom and the formation of a difluoromethylphenylpropanone derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Molecular pathways involved in the compound’s action include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparación Con Compuestos Similares
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Phenylpropan-2-one: Lacks the difluoromethyl and iodine substituents, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenylpropan-2-one:
3-Iodophenylpropan-2-one: Contains the iodine atom but lacks the difluoromethyl group, leading to differences in lipophilicity and biological activity.
The presence of both the difluoromethyl and iodine groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H9F2IO |
|---|---|
Peso molecular |
310.08 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)-3-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO/c1-6(14)5-7-3-2-4-8(13)9(7)10(11)12/h2-4,10H,5H2,1H3 |
Clave InChI |
ZQIZBAVADWFHGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)



![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)






![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)

